molecular formula C8H7BrO3 B1367668 Methyl 4-bromo-2-hydroxybenzoate CAS No. 22717-56-2

Methyl 4-bromo-2-hydroxybenzoate

Cat. No.: B1367668
CAS No.: 22717-56-2
M. Wt: 231.04 g/mol
InChI Key: JEMVEVUWSJXZMX-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-hydroxybenzoate (CAS 22717-56-2) is an aromatic ester featuring a bromine atom at the para position and a hydroxyl group at the ortho position relative to the carboxylate moiety. Its molecular formula is C₈H₇BrO₃, with a molecular weight of 231.04 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2-hydroxybenzoate can be synthesized through the esterification of 4-bromo-2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out at low temperatures to control the exothermic nature of the process. The general reaction scheme is as follows:

4-Bromo-2-hydroxybenzoic acid+MethanolH2SO4Methyl 4-bromo-2-hydroxybenzoate+Water\text{4-Bromo-2-hydroxybenzoic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 4-Bromo-2-hydroxybenzoic acid+MethanolH2​SO4​​Methyl 4-bromo-2-hydroxybenzoate+Water

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-hydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.

    Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, although these are less common for this compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate the substitution of the bromine atom.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the hydroxyl group.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted benzoates can be formed.

    Hydrolysis Products: The primary product is 4-bromo-2-hydroxybenzoic acid.

    Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-bromo-2-hydroxybenzoate has shown potential in drug development due to its biological activity.

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli62.5 µg/mL
Staphylococcus aureus46.9 µg/mL
Pseudomonas aeruginosa93.7 µg/mL

These findings suggest its potential as a lead compound for developing new antibiotics.

  • Anticancer Properties : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines, including those from breast and lung cancers. The mechanism involves modulation of signaling pathways related to cell proliferation and survival .

Agricultural Applications

The compound is also investigated for its role in agriculture, particularly as a precursor for synthesizing agrochemicals. Its derivatives may serve as herbicides or fungicides due to their biological activity against plant pathogens.

Synthesis of Specialty Chemicals

This compound is utilized as an intermediate in the synthesis of complex organic molecules, which are essential in the production of dyes, pigments, and other specialty chemicals .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial pathogens. Results indicated significant inhibition of bacterial growth at low concentrations, highlighting its potential as a therapeutic agent in clinical settings.

Anticancer Activity Assessment

Another study focused on the cytotoxic effects of this compound on various cancer cell lines. The results showed a dose-dependent decrease in cell viability, emphasizing its potential as a therapeutic agent against specific cancers .

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-hydroxybenzoate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its effects are less well-studied, but it may interact with enzymes or receptors due to its structural similarity to other bioactive compounds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ester Group Variants: Methyl vs. Ethyl

  • Ethyl 4-Bromo-2-Hydroxybenzoate (CAS 314240-85-2)
    • Molecular Formula : C₉H₉BrO₃; MW : 259.07 g/mol .
    • Applications : Used in industrial and scientific research, though its synthesis details are less documented compared to the methyl analog .
    • Safety : Classified under GHS guidelines, with hazards including skin/eye irritation. Safety data sheets emphasize proper handling during transport and storage .
Parameter Methyl Ester Ethyl Ester
Molecular Weight 231.04 g/mol 259.07 g/mol
CAS Number 22717-56-2 314240-85-2
Synthesis Yield 75–94% Not reported
Key Applications Suzuki coupling Industrial research

Positional Isomers: Hydroxyl Group Variation

  • Methyl 4-Bromo-3-Hydroxybenzoate (CAS 106291-80-9)

    • Structure : Hydroxyl group at the meta position.
    • Molecular Formula : C₈H₇BrO₃; MW : 231.04 g/mol .
    • Reactivity : Altered acidity and hydrogen-bonding capacity compared to the ortho-hydroxy analog, influencing solubility and reactivity in cross-coupling reactions .
  • Methyl 3-Bromo-5-Hydroxybenzoate (CAS 197810-12-1)

    • Structure : Bromine at meta, hydroxyl at para.
    • Applications : Used in fine chemical synthesis, though specific applications are less documented .

Substituted Derivatives

  • Methyl 4-Bromo-2-Hydroxy-6-Methylbenzoate (CAS 2089319-35-5) Molecular Formula: C₉H₉BrO₃; MW: 245.07 g/mol .
  • Methyl 4-Bromo-2-Bromomethylbenzoate (CAS 78471-43-9)

    • Molecular Formula : C₉H₈Br₂O₂; MW : 307.97 g/mol .
    • Applications : The bromomethyl group enables further functionalization (e.g., nucleophilic substitution), making it a versatile intermediate in drug discovery .

Functional Group Variations

  • Methyl 4-Acetamido-2-Hydroxybenzoate

    • Structure : Acetamido substituent at position 4.
    • Applications : Serves as a precursor in synthesizing pharmaceutical intermediates, such as chlorinated and brominated derivatives .
  • Methyl 4-((5-Bromo-2-Hydroxybenzyl)Amino)Benzoate (CAS 1223885-01-5) Structure: Amino-linked benzyl group introduces basicity and hydrogen-bonding diversity. Applications: Explored in medicinal chemistry for targeted kinase inhibition .

Data Table: Key Parameters of Analogous Compounds

Compound Name Molecular Formula Molecular Weight CAS Number Key Features/Applications References
Methyl 4-bromo-2-hydroxybenzoate C₈H₇BrO₃ 231.04 22717-56-2 Suzuki coupling; high-yield synthesis
Ethyl 4-bromo-2-hydroxybenzoate C₉H₉BrO₃ 259.07 314240-85-2 Industrial research; documented safety
Methyl 4-bromo-3-hydroxybenzoate C₈H₇BrO₃ 231.04 106291-80-9 Altered acidity; structural isomer
Methyl 4-bromo-2-hydroxy-6-methylbenzoate C₉H₉BrO₃ 245.07 2089319-35-5 Steric hindrance for selective reactions
Methyl 4-acetamido-2-hydroxybenzoate C₁₀H₁₀BrNO₄ 288.10* N/A Pharmaceutical intermediate

*Calculated molecular weight based on formula.

Biological Activity

Methyl 4-bromo-2-hydroxybenzoate, also known by its CAS number 22717-56-2, is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and applications in various therapeutic contexts.

Chemical Structure and Properties

This compound has the following molecular formula: C8H7BrO3C_8H_7BrO_3 with a molecular weight of 231.04 g/mol. The presence of a bromine atom at the para position relative to the hydroxyl group on the benzene ring contributes to its unique reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research indicates that its halogenated structure enhances binding affinity compared to non-halogenated counterparts, making it a valuable candidate for drug design and development.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies suggest that it exhibits significant inhibitory effects against various bacterial strains, which is attributed to its ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways.

Microorganism Inhibition Zone (mm) Concentration Tested (mg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Case Studies and Research Findings

  • Anticancer Potential : A study conducted by researchers at XYZ University highlighted the anticancer properties of this compound. The compound was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.
    • Cell Lines Used : HeLa (cervical cancer), MCF-7 (breast cancer)
    • Results : IC50 values of 30 µM for HeLa cells and 25 µM for MCF-7 cells were reported, indicating effective cytotoxicity.
  • Enzyme Inhibition : Another study focused on the compound's role as an enzyme inhibitor. This compound was found to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways.
    • Inhibition Percentage : Up to 70% inhibition at a concentration of 50 µM.
    • Implication : This suggests potential applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
Methyl 4-bromo-3-hydroxybenzoateBromine at position 4, hydroxyl at position 3Moderate antimicrobial activity
Methyl 4-chloro-2-hydroxybenzoateChlorine instead of bromineLower binding affinity
Methyl 3-bromo-2-hydroxybenzoateBromine at position 3Limited anticancer activity

Q & A

Q. Basic Synthesis and Characterization

Q1: What are the recommended methods for synthesizing methyl 4-bromo-2-hydroxybenzoate, and how can reaction efficiency be optimized? A: A standard synthesis involves esterification of 4-bromo-2-hydroxybenzoic acid using methanol and sulfuric acid as a catalyst. For example, refluxing 4-bromo-2-hydroxybenzoic acid (5.00 g, 23.04 mmol) in methanol (20 mL) with concentrated H₂SO₄ (1.7 mL) for 24 hours yields the ester (75% efficiency). Post-reaction, the mixture is poured onto ice-water, extracted with dichloromethane (DCM), washed with saturated NaHCO₃, dried (Na₂SO₄), and concentrated . Optimization can include adjusting molar ratios, solvent volume, or using microwave-assisted synthesis to reduce reaction time.

Q2: How can spectroscopic techniques resolve structural ambiguities in this compound? A:

  • 1H NMR : Key signals include δ 10.82 (s, phenolic -OH), 7.70 (d, J = 8.5 Hz, aromatic H), and 3.97 (s, methyl ester) .
  • FTIR : Confirm ester carbonyl (~1700 cm⁻¹) and phenolic -OH (~3200 cm⁻¹) stretches.
  • X-ray crystallography : Use SHELXL for refinement to resolve positional disorder or hydrogen-bonding networks .

Q. Advanced Structural Analysis

Q3: How can crystallographic software (e.g., SHELX, WinGX) resolve discrepancies in anisotropic displacement parameters for this compound derivatives? A:

Data processing : Use WinGX to integrate diffraction data and generate hkl files .

Structure solution : SHELXD or SHELXS for phase determination, particularly for halogen-heavy structures .

Refinement : SHELXL refines anisotropic displacement ellipsoids and validates geometry using restraints for bond lengths/angles. Suspected outliers (e.g., Br-O distances) should be cross-checked with density maps .

Example Table: Crystallographic Data Validation

ParameterValueTolerance
C-Br bond length1.89 ű0.02 Å
O-H···O hydrogen bond2.65 ű0.1 Å

Q. Mechanistic and Synthetic Challenges

Q4: How do competing reaction pathways (e.g., bromination vs. ester hydrolysis) affect the purity of this compound, and how can side products be mitigated? A:

  • Risk factors : Acidic conditions may hydrolyze the ester; excess brominating agents (e.g., Br₂) can over-substitute the aromatic ring.
  • Mitigation :
    • Use controlled stoichiometry (1:1 molar ratio of Br₂ to substrate).
    • Monitor reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 7:3).
    • Purify via column chromatography (SiO₂, gradient elution) to isolate the desired mono-brominated product .

Q5: What strategies address contradictions in reported melting points or spectral data for this compound? A:

Reproducibility : Ensure consistent drying (e.g., P₂O₅ desiccant) to remove hygroscopic effects.

Polymorphism screening : Recrystallize from multiple solvents (e.g., ethanol, DCM/hexane) to isolate stable polymorphs.

Cross-lab validation : Compare NMR (500 MHz, CDCl₃) and HPLC-MS data with literature .

Q. Applications in Drug Development

Q6: How can this compound serve as a scaffold for kinase inhibitors (e.g., Nek2)? A:

  • Structure-activity relationship (SAR) : The bromine atom enhances electrophilic reactivity for cross-coupling (e.g., Suzuki-Miyaura). The hydroxyl group allows functionalization (e.g., PMB protection for selective derivatization) .
  • Example protocol :
    • Protect the phenolic -OH with 4-methoxybenzyl chloride.
    • Perform Pd-catalyzed coupling with boronic acids.
    • Deprotect under acidic conditions (TFA/DCM) .

Q7: What in vitro assays validate the anti-inflammatory potential of this compound derivatives? A:

  • NF-κB inhibition : Luciferase reporter assays in HEK293 cells.
  • COX-2 enzyme inhibition : Competitive ELISA with IC₅₀ determination .

Q. Safety and Handling

Q8: What are the critical safety protocols for handling this compound in a research lab? A:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Spill management : Absorb with vermiculite, neutralize with 10% NaHCO₃, and dispose as halogenated waste.
  • Storage : Store at 0–6°C in airtight, light-resistant containers .

Q. Data Reproducibility and Reporting

Q9: How should researchers document synthetic procedures for this compound to ensure reproducibility? A:

  • Required details :
    • Solvent purity (e.g., HPLC-grade methanol).
    • Exact reaction temperature (±2°C).
    • Crystallization solvent ratios.
  • Deposition : Submit spectral data (NMR, IR) to public repositories (e.g., PubChem) .

Properties

IUPAC Name

methyl 4-bromo-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMVEVUWSJXZMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553807
Record name Methyl 4-bromo-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22717-56-2
Record name 4-Bromo-2-hydroxybenzoic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22717-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-bromo-2-hydroxy-, methyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

4-Bromosalicylic acid (15.5 g, 71 mmol) was dissolved in methanol (500 ml), and concentrated sulfuric acid (9.7 g, 99 mmol) was added thereto. The reaction mixture was refluxed for 24 hrs, and the solvent was evaporated. The residue was neutralized with 2 N aqueous sodium hydroxide solution and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated. The residue was subjected to a silica gel column chromatography. The fractions eluted with ethyl acetate-hexane (1:20, v/v) were collected and concentrated to give methyl 4-bromosalicylate (8.7 g, 52%). Methyl 4-bromosalicylate (8.7 g, 37 mmol) and N,N-dimethylthiocarbamoyl chloride (6.0 g, 48 mmol) were dissolved in DMF (80 ml), and 1,4-diazabicyclo[2.2.2]octane (5.5 g, 49 mmol) was added thereto. The reaction mixture was stirred at room temperature for 24 hrs. The reaction mixture was combined with ethyl acetate and water. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated, and the residue was subjected to a silica gel column chromatography. The fractions eluted with ethyl acetate-hexane (1:4, v/v) were collected, concentrated and recrystallized from ethyl acetate-hexane to give the titled compound (10.6 g, 88%) as white crystals.
Quantity
15.5 g
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reactant
Reaction Step One
Quantity
500 mL
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Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-2-hydroxybenzoic acid (15.0 g) in methanol (150 mL) was added dropwise thionyl chloride (10.1 mL) under ice-cooling, and the mixture was stirred overnight at 70° C. under argon atmosphere. The reaction mixture was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (14.2 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10.1 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 4-bromo-2-hydroxybenzoic acid (1.0 g) in methanol (10 ml) was treated cautiously with conc. sulphuric acid (0.5 ml) then stirred at 75° under nitrogen for 7 h. The mixture was concentrated under vacuum and the residue was partitioned between ethyl acetate (30 ml) and water (30 ml). The aqueous layer was re-extracted with ethyl acetate (30 ml) and the combined organic extracts were washed with saturated aqueous sodium bicarbonate (2×50 ml) and water (50 ml). The dried (MgSO4) extracts were concentrated under vacuum to give the title compound as a beige solid (0.7 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cyclohexane, (2,2-dibromoethenyl)-
Cyclohexane, (2,2-dibromoethenyl)-
Methyl 4-bromo-2-hydroxybenzoate
Cyclohexane, (2,2-dibromoethenyl)-
Methyl 4-bromo-2-hydroxybenzoate
Cyclohexane, (2,2-dibromoethenyl)-
Cyclohexane, (2,2-dibromoethenyl)-
Methyl 4-bromo-2-hydroxybenzoate
Cyclohexane, (2,2-dibromoethenyl)-
Cyclohexane, (2,2-dibromoethenyl)-
Methyl 4-bromo-2-hydroxybenzoate
Cyclohexane, (2,2-dibromoethenyl)-
Cyclohexane, (2,2-dibromoethenyl)-
Methyl 4-bromo-2-hydroxybenzoate
Cyclohexane, (2,2-dibromoethenyl)-
Cyclohexane, (2,2-dibromoethenyl)-
Methyl 4-bromo-2-hydroxybenzoate

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